
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with amino, chlorophenoxy, and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy group: This step involves methylation of the quinoline core using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the chlorophenoxy groups: This can be done through nucleophilic aromatic substitution reactions, where chlorophenol derivatives react with the quinoline core under basic conditions.
Amination reactions: The final step involves introducing amino groups through reductive amination or nucleophilic substitution reactions using reagents like sodium borohydride or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Iron powder, hydrogen gas with a catalyst
Substitution: Thiols, amines
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Thiol or amine substituted derivatives
科学研究应用
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting signaling pathways: Influencing cell signaling and communication.
相似化合物的比较
Similar Compounds
- 4-Amino-3-chlorophenol
- 4-Amino-3-chlorobenzoic acid
- 4-Amino-3-chlorophenoxyacetic acid
Uniqueness
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinoline core, coupled with amino, chlorophenoxy, and methoxy groups, makes it a versatile compound for various applications.
属性
分子式 |
C23H19ClN4O4 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
4-[4-amino-3-(4-amino-3-chlorophenoxy)phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-30-21-11-19-14(10-15(21)23(27)29)20(6-7-28-19)31-13-3-5-18(26)22(9-13)32-12-2-4-17(25)16(24)8-12/h2-11H,25-26H2,1H3,(H2,27,29) |
InChI 键 |
UAAFZTOERVSZRQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)N)OC4=CC(=C(C=C4)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


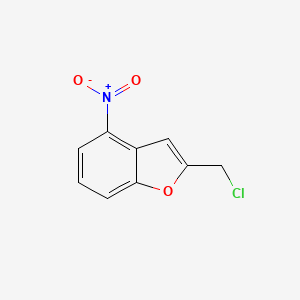


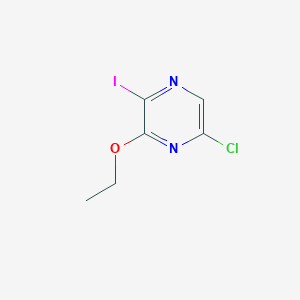
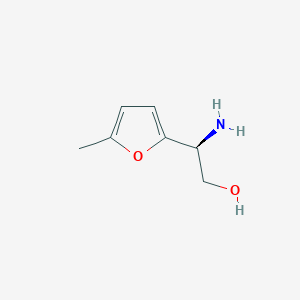
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
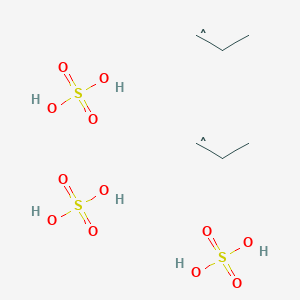

![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
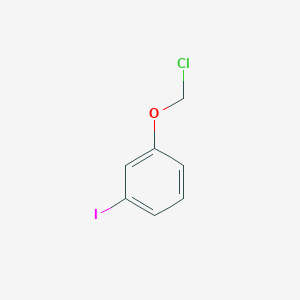
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
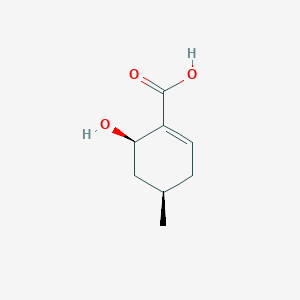
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
